cystatin alpha cystatin alpha
Brand Name: Vulcanchem
CAS No.: 107935-53-5
VCID: VC0218150
InChI:
SMILES:
Molecular Formula: C19H31NOSn
Molecular Weight: 0

cystatin alpha

CAS No.: 107935-53-5

Cat. No.: VC0218150

Molecular Formula: C19H31NOSn

Molecular Weight: 0

* For research use only. Not for human or veterinary use.

cystatin alpha - 107935-53-5

Specification

CAS No. 107935-53-5
Molecular Formula C19H31NOSn
Molecular Weight 0

Introduction

Molecular Structure of Cystatin Alpha

Primary Structure and Key Sequence Motifs

Cystatin alpha exhibits several conserved sequence motifs that are crucial for its inhibitory function. These include an N-terminal glycine residue, a glutamine-valine-glycine (QVG) motif in one hairpin loop, and a second C-terminal hairpin loop with proline-glycine (PG) residues . Notably, in human stefins, the proline-tryptophan (PW) motif found in family 2 cystatins is replaced by PG in stefin A (cystatin alpha) .

Structural Comparison with Other Cystatins

While cystatin alpha shares the fundamental cystatin fold with other family members, it exhibits distinct structural features. Unlike family 2 cystatins such as cystatin C, which contain disulfide bonds, cystatin alpha lacks these structural elements . The absence of disulfide bonds in cystatin alpha may affect its stability and flexibility compared to other cystatin family members.

Table 1: Structural Comparison of Cystatin Alpha with Other Cystatin Family Members

FeatureCystatin Alpha (Family 1)Cystatin C (Family 2)Fetuin-A (Family 3)
Approximate Size98 amino acids120 amino acids350-400 amino acids
Disulfide BondsNoneTwoMultiple
GlycosylationNoNoYes
Cellular LocationPrimarily intracellularSecretedSecreted
Key Binding MotifsN-terminal G, QVG, PGN-terminal G, QVG, PWSimilar to Family 2
Main Target EnzymesCathepsin H, LCathepsins B, H, L, SSimilar to Family 2

Inhibitory Function and Mechanisms

Target Enzymes and Inhibitory Profile

The inhibitory mechanism involves the insertion of cystatin alpha's conserved motifs into the active site of target enzymes, thereby preventing substrate access and catalysis. The N-terminal region, the first hairpin loop containing the QVG motif, and the second hairpin loop with the PG motif collectively form a wedge-shaped structure that complements the active site of cysteine proteinases .

CathepsinInhibition by Native Cystatin AlphaInhibition by Conjugated Cystatin Alpha*
Cathepsin HStrongWeak/None
Cathepsin LModerateStrong
Cathepsin BWeakWeak/None
PapainModerateModerate

*Conjugated with filaggrin linker segment peptide

Physiological Roles of Cystatin Alpha

Role in Lysosomal Function and Protein Degradation

Cystatin alpha plays a significant role in regulating the activity of lysosomal cysteine proteases, thereby influencing protein degradation pathways. Studies have shown that when cystatin alpha is introduced into the bloodstream, it is rapidly taken up by kidney lysosomes, where it forms a complex with cathepsin H . This interaction initially decreases cathepsin H activity, suggesting a regulatory function in lysosomal protein degradation .

In experiments where purified recombinant cystatin alpha was injected into rats, the protein was quickly removed from the blood and incorporated into kidney lysosomes . Its level in the kidney reached a maximum at 30 minutes post-injection and then rapidly decreased . Immunoprecipitation studies showed that anti-cystatin alpha antibodies could precipitate cathepsin H, and anti-cathepsin H antibodies could precipitate cystatin alpha from lysosomal extracts, confirming their direct interaction .

Role in Epidermal Differentiation and Skin Barrier Function

Phosphorylated cystatin alpha (P-cystatin alpha) from newborn rat epidermis has been identified as a component of the cornified envelope in the stratum corneum, the outermost layer of the epidermis . It serves as a substrate for epidermal transglutaminase (TGase), an enzyme critical for cornified envelope formation during terminal differentiation of keratinocytes .

P-cystatin alpha can be conjugated with the filaggrin linker segment peptide through the action of epidermal TGase in the presence of calcium ions . This conjugation is significant for skin barrier function, as it may contribute to the formation of the cornified envelope, which provides structural integrity and barrier properties to the skin .

Metabolism and Clearance

The metabolism and clearance of cystatin alpha involve rapid uptake by kidney lysosomes, followed by degradation. After being incorporated into lysosomes, cystatin alpha forms a complex with cathepsin H, but its levels decrease rapidly, suggesting efficient degradation mechanisms . This process might represent a regulatory feedback loop, where cystatin alpha temporarily inhibits lysosomal proteinases before being degraded itself, allowing normal proteinase activity to resume.

Pathological Implications

Involvement in Skin Disorders

Given its role in epidermal differentiation and the formation of the cornified envelope, alterations in cystatin alpha expression or function may contribute to skin disorders characterized by abnormal keratinization or barrier function. The conjugation of P-cystatin alpha with filaggrin and its integration into the cornified envelope suggest potential implications in conditions such as ichthyosis, psoriasis, or atopic dermatitis, although direct evidence linking cystatin alpha dysfunction to specific skin pathologies remains limited.

Analytical Methods for Studying Cystatin Alpha

Structural Analysis Techniques

Several techniques have been employed to elucidate the structure of cystatin alpha. NMR spectroscopy has been particularly valuable, allowing determination of its three-dimensional structure in solution . X-ray crystallography has also contributed to understanding the structural basis of cystatin-proteinase interactions, although most crystallographic studies have focused on other family members such as cystatin C .

Recent advances in cryo-electron microscopy and molecular dynamics simulations offer promising approaches for further structural investigations, particularly for studying conformational changes upon binding to target enzymes or other interaction partners.

Functional Assays

Functional characterization of cystatin alpha primarily involves enzyme inhibition assays using various cathepsins as target enzymes. These assays typically measure the residual enzymatic activity in the presence of the inhibitor, allowing determination of inhibitory constants and specificity profiles .

Immunoprecipitation has been used to demonstrate direct interactions between cystatin alpha and cathepsin H in biological samples . Additionally, site-directed mutagenesis has helped identify critical residues involved in enzyme binding and inhibition, providing insights into structure-function relationships.

Table 3: Key Structural Elements of Cystatin Alpha and Their Functional Significance

Structural ElementDescriptionFunctional Significance
Beta-sheetsFive antiparallel beta-sheetsForms the core structure of the protein
Alpha-helixFive-turn helix between Glu15-Lys30Central structural element with slight bend at residue 25
N-terminal regionContains conserved glycineContributes to binding of target enzymes
First hairpin loopContains QVG motifCritical for binding to target enzymes
Second hairpin loopContains PG motifContributes to binding to target enzymes
Pro25 residueLocated in alpha-helixMay introduce slight bend in helix structure

Recent Advances and Future Directions

Future Research Directions

Several promising avenues for future research on cystatin alpha include:

  • Detailed investigation of its role in specific pathological conditions, particularly skin disorders and cancer

  • Exploration of potential regulatory mechanisms controlling its expression and activity

  • Development of cystatin alpha-based therapeutic agents or diagnostic tools

  • Further structural studies to elucidate conformational changes upon binding to different target enzymes

  • Investigation of potential non-inhibitory functions, similar to those discovered for other cystatin family members

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